6-Methoxy-7-methylquinoline-5,8-dione

Antitumor antibiotic pharmacophore Quinone regioisomerism Cytotoxicity profiling

6-Methoxy-7-methylquinoline-5,8-dione (CAS 97581-22-1, NSC is a synthetic heterocyclic quinone belonging to the quinoline-5,8-dione class, bearing a methoxy substituent at position 6 and a methyl group at position 7 on the fused quinone core. With a molecular formula of C₁₁H₉NO₃ and molecular weight of 203.19 g·mol⁻¹, the compound exhibits computed physicochemical properties including XLogP3-AA of 1.3, topological polar surface area (TPSA) of 56.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 97581-22-1
Cat. No. B11896379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methylquinoline-5,8-dione
CAS97581-22-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N=CC=C2)OC
InChIInChI=1S/C11H9NO3/c1-6-9(13)8-7(4-3-5-12-8)10(14)11(6)15-2/h3-5H,1-2H3
InChIKeySGSOJZMDELRMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methylquinoline-5,8-dione (CAS 97581-22-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


6-Methoxy-7-methylquinoline-5,8-dione (CAS 97581-22-1, NSC 628449) is a synthetic heterocyclic quinone belonging to the quinoline-5,8-dione class, bearing a methoxy substituent at position 6 and a methyl group at position 7 on the fused quinone core [1]. With a molecular formula of C₁₁H₉NO₃ and molecular weight of 203.19 g·mol⁻¹, the compound exhibits computed physicochemical properties including XLogP3-AA of 1.3, topological polar surface area (TPSA) of 56.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is catalogued in PubChem (CID 363517), SpectraBase (GC-MS data available), and the NCI/DTP repository under NSC 628449, and is commercially available at 97% purity from multiple vendors [1][2]. Its core 5,8-quinolinedione scaffold is recognized as a privileged structure in medicinal chemistry, underpinning the activity of natural antitumor antibiotics such as streptonigrin and lavendamycin [3].

Why Generic Substitution of 6-Methoxy-7-methylquinoline-5,8-dione with In-Class Analogs Fails: Regiochemical and Substitution-Pattern Specificity


Quinoline-5,8-diones are not functionally interchangeable commodities. The specific 6-methoxy-7-methyl substitution pattern on the 5,8-dione core determines redox potential, metal-chelation capacity, and target engagement — properties that differ sharply from the 5,6-dione regioisomer (e.g., 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione) and from analogs with swapped or absent substituents (e.g., 7-methoxy-6-methylquinoline-5,8-dione or 6-methoxy-5,8-dihydroquinoline-5,8-dione) [1][2]. In the comparative study by Take et al. (1987), heterocyclic quinones with the 5,8-dione arrangement inhibited avian myeloblastosis virus (AMV) reverse transcriptase with ID₅₀ values of 1–5 µg/mL, comparable to streptonigrin, whereas the ortho-quinoline quinone regioisomer (5,6-dione core) showed markedly weaker cytotoxicity (ID₅₀ 16 µg/mL vs. streptonigrin 0.0025 µg/mL against L5178Y cells) [1]. Furthermore, Hafuri et al. (1988) demonstrated that bulky substituents on the quinone core can abolish reverse transcriptase inhibition entirely despite retained electron-acceptor activity, underscoring that redox potential alone does not predict biological performance [2]. Procurement decisions must therefore be based on the precise CAS registry number, as ostensibly similar quinoline-dione analogs may differ fundamentally in their biological target engagement profile.

Quantitative Differentiation Evidence for 6-Methoxy-7-methylquinoline-5,8-dione (CAS 97581-22-1): Comparative Data Guide for Scientific Selection


Regiochemical Core Differentiation: 5,8-Dione vs. 5,6-Dione Pharmacophore Identity and Cytotoxicity Divergence

The quinoline-5,8-dione core — present in the target compound — constitutes the minimum pharmacophore of the antitumor antibiotic streptonigrin and is essential for interaction with the quinone pocket on reverse transcriptase [1][2]. In a head-to-head comparative study of thirteen heterocyclic quinones by Take et al. (1987), quinoline-5,8-diones and isoquinoline-5,8-diones inhibited AMV reverse transcriptase with ID₅₀ values of 1–5 µg/mL, comparable to streptonigrin, whereas the ortho-quinoline quinone (5,6-dione) regioisomer 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione exhibited an ID₅₀ of 16 µg/mL against L5178Y murine lymphoblastoma cells — approximately 6,400-fold weaker than streptonigrin (ID₅₀ 0.0025 µg/mL) [1]. Importantly, the 5,6-dione regioisomer retained competent electron-acceptor activity in the NADH/diaphorase oxidation assay, demonstrating that redox capacity alone does not predict target engagement [2]. This regiospecificity of the quinone carbonyl positions (5,8- vs. 5,6-dione) dictates access to the enzyme quinone pocket and governs downstream biological activity, making the 5,8-dione scaffold of the target compound a non-substitutable structural feature.

Antitumor antibiotic pharmacophore Quinone regioisomerism Cytotoxicity profiling

Substituent Steric Constraint Differentiation: Bulky Substituents Abolish Reverse Transcriptase Inhibition Despite Preserved Redox Activity

Hafuri et al. (1988) demonstrated that quinone-based reverse transcriptase inhibition is governed not solely by electron-acceptor capacity but by steric access to a defined 'quinone pocket' on the enzyme [1]. In this study, 7-(2-nitrophenethylamino)-5,8-dihydroisoquinoline-5,8-dione and 7-methoxy-6-methyl-3-piperidino-5,8-dihydroisoquinoline-5,8-dione — both bearing bulky substituents — were completely inactive as reverse transcriptase inhibitors despite retaining competent catalytic activity in the NADH/diaphorase oxidation assay [1]. The target compound, 6-methoxy-7-methylquinoline-5,8-dione, carries only compact substituents (methoxy and methyl) at positions 6 and 7 and lacks the piperidino or nitrophenethylamino extensions that sterically obstruct quinone pocket access [1]. This positions the target compound within the sterically permissive subset of quinoline-5,8-diones capable of engaging the quinone pocket, in contrast to bulkier analogs that are functionally inert despite similar redox potentials.

Reverse transcriptase inhibition Quinone pocket steric constraints Redox vs. target engagement

Physicochemical Property Differentiation: Computed Descriptors Distinguishing 6-Methoxy-7-methylquinoline-5,8-dione from Positional Isomers

Computational property analysis from PubChem provides quantifiable differentiation between the target compound and its closest positional isomers. 6-Methoxy-7-methylquinoline-5,8-dione (CID 363517) has a computed XLogP3-AA of 1.3, TPSA of 56.3 Ų, zero hydrogen bond donors, exactly one rotatable bond (the methoxy C–O bond), and a heavy atom count of 15 [1]. The regioisomer 7-methoxy-6-methylquinoline-5,8-dione (CAS 96884-31-0) differs in substitution pattern, which would be expected to alter dipole moment and electrostatic potential distribution around the quinone carbonyls — critical for metal-chelation interactions central to the mechanism of streptonigrin-class compounds [2]. The target compound's computed LogP of 1.3 places it within a favorable lipophilicity window for cell permeability (LogP 1–3), while the absence of hydrogen bond donors eliminates a potential source of pharmacokinetic liability present in amino-substituted analogs such as 7-amino-6-methoxy-5,8-quinolinedione [1][2].

Physicochemical profiling Drug-likeness parameters Positional isomer differentiation

Synthetic Accessibility via Regioselective Oxidative Demethylation: Defined Synthetic Provenance vs. Alternative Routes

The target compound is accessible through the regioselective oxidative demethylation methodology reported by Kubo, Kitahara, Nagaoka, and Matsumura (1994), in which 5,6,8-trimethoxyquinoline precursors are treated with cerium(IV) ammonium nitrate (CAN) to yield 6-methoxy-5,8-quinolinediones as the major products, alongside 8-methoxy-5,6-quinolinediones as minor regioisomeric products [1]. This method provides a defined synthetic entry point and enables the preparation of a series of 6-methoxy-5,8-quinolinediones (compounds 14–19 in the original publication) with systematic variation at position 7 [1]. The availability of a peer-reviewed synthetic protocol with documented regiochemical outcome distinguishes this compound from analogs accessible only through proprietary or unvalidated routes, and provides a basis for in-house resynthesis or derivatization by the end-user laboratory.

Quinoline-5,8-dione synthesis Oxidative demethylation Cerium(IV) ammonium nitrate methodology

NCI/DTP Repository Inclusion: NSC 628449 as a Screened Member of the Quinoline-5,8-dione Chemotype

The target compound is registered in the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP) repository under NSC 628449 [1]. NSC registration signifies that the compound was formally accessioned and subjected to the NCI's standardized in vitro anticancer screening cascade, distinguishing it from the many quinoline-5,8-dione analogs that lack this institutional screening pedigree [2]. While the full NCI-60 panel results for this specific NSC entry are not publicly indexed in a readily accessible format, the very fact of NSC registration implies that the compound met NCI structural novelty and purity criteria for entry into the screening pipeline — a minimum quality gate that unregistered analogs have not passed. The target compound's PubChem record confirms its NCI/DTP source listing alongside EPA DSSTox and NIAID ChemDB entries [1].

NCI-60 screening Anticancer drug discovery National Cancer Institute compound repository

Optimal Research and Industrial Application Scenarios for 6-Methoxy-7-methylquinoline-5,8-dione (CAS 97581-22-1)


Streptonigrin Pharmacophore Simplification and SAR Studies

The compound serves as a minimal, synthetically tractable scaffold retaining the 6-methoxy-5,8-quinolinedione core that constitutes the ABC-ring pharmacophore of streptonigrin. As demonstrated by Take et al. (1987) and Hafuri et al. (1988), quinoline-5,8-diones with compact C-6/C-7 substituents engage the reverse transcriptase quinone pocket in a manner comparable to the full natural product [1][2]. The target compound, lacking the elaborate ring D and amino acid side chains of streptonigrin, enables systematic SAR expansion at C-7 (methyl) and C-2 positions without confounding contributions from the natural product's complex periphery. Procurement of this specific CAS number ensures the correct 5,8-dione regioisomer for studies interrogating the streptonigrin pharmacophore, as the 5,6-dione regioisomer (8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione) exhibits fundamentally divergent biological behavior.

Metal-Chelation and DNA-Topoisomerase Interaction Studies

The 5,8-quinolinedione core with 6-methoxy substitution provides a bidentate metal-chelation site at the quinone carbonyls and the adjacent methoxy oxygen, analogous to the metal-binding motif characterized in ABC-ring analogues of streptonigrin by Anderberg and Harding (2001) [3]. Zinc(II) complexation of 7-amino-2-(6′-carboxy-2′-pyridyl)-6-methoxy-5,8-quinolinedione was shown to modulate DNA binding and topoisomerase II inhibition [3]. The target compound provides a simplified model system for dissecting the contribution of the 6-methoxy-5,8-dione metal-binding site to these interactions, without the complicating effects of the 7-amino substituent present in the published ABC-ring analogue.

Quinoline-5,8-dione Scaffold Diversification via the Kubo-Kitahara Synthetic Platform

The CAN-mediated oxidative demethylation methodology reported by Kubo et al. (1994) provides a reliable entry point for generating the target compound and its C-6/C-7-substituted congeners [4]. Laboratories engaged in heterocyclic quinone medicinal chemistry can procure the target compound as an authentic reference standard for comparing in-house synthetic batches, leveraging the published spectroscopic characterization (GC-MS data available through SpectraBase and the original Heterocycles publication) [4][5]. The compound's precisely defined structure — confirmed by InChI (SGSOJZMDELRMRK-UHFFFAOYSA-N) and supported by NCI/DTP registration (NSC 628449) — makes it suitable as a system suitability standard for analytical method development targeting the quinoline-5,8-dione class.

Redox-Dependent Biological Probe Development

The quinoline-5,8-dione scaffold functions as an electron acceptor in biological redox systems, as established by the NADH/diaphorase oxidation studies of Hafuri et al. (1988) [2]. The target compound's compact substitution pattern (OCH₃ at C-6, CH₃ at C-7) and favorable computed LogP (1.3) position it as a cell-permeable redox probe for studying quinone-mediated processes including reactive oxygen species generation and NQO1 (DT-diaphorase) substrate profiling. Unlike amino-substituted analogs such as 7-amino-6-methoxy-5,8-quinolinedione, the absence of hydrogen bond donors (HBD = 0) in the target compound simplifies interpretation of membrane permeability data and reduces the potential for off-target hydrogen-bonding interactions. Procurement of the 97%-purity commercial material from established vendors provides a defined starting point for such studies.

Quote Request

Request a Quote for 6-Methoxy-7-methylquinoline-5,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.